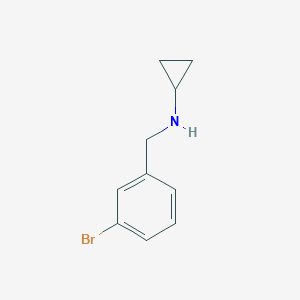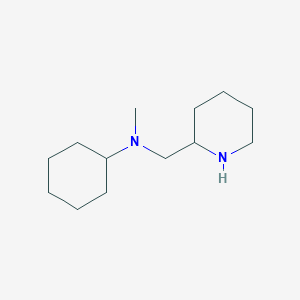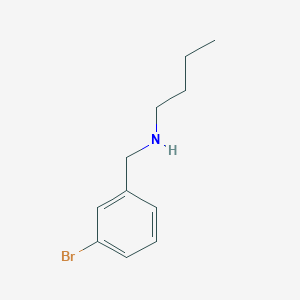
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-, also known as PTZ-343, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been investigated for its potential as an anticonvulsant and as a treatment for neuropathic pain.
Mecanismo De Acción
The exact mechanism of action of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of several neurotransmitter systems, including glutamate, GABA, and acetylcholine. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including BDNF and NGF, which are important for the growth and survival of neurons. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to increase the activity of several antioxidant enzymes, which help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is its high potency and selectivity for its targets. This makes it a useful tool for studying the role of specific neurotransmitter systems in the brain. However, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is also highly reactive and can be difficult to work with in some experimental settings. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several potential future directions for research on Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. One area of interest is the development of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, there is potential for the use of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is a promising compound with potential therapeutic applications in neurological disorders. Its high potency and selectivity make it a useful tool for studying the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action and to explore its potential in other neurological disorders.
Métodos De Síntesis
The synthesis of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- involves the reaction of 4-pyridylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Propiedades
Número CAS |
3652-14-0 |
|---|---|
Nombre del producto |
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- |
Fórmula molecular |
C9H8N4OS |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
Clave InChI |
SKPUYTVKMWBTBK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
SMILES canónico |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Otros números CAS |
3652-14-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



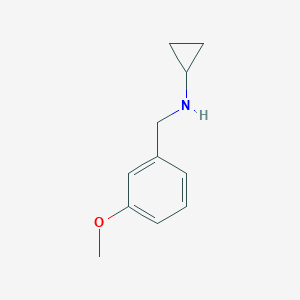
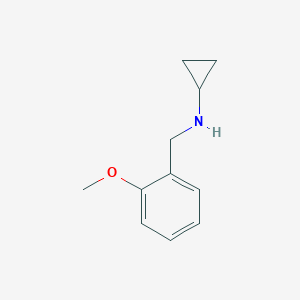
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
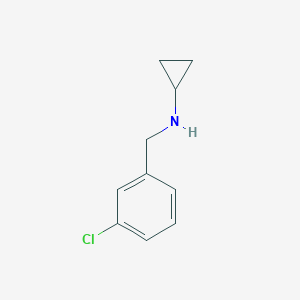

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)

